molecular formula C15H23NO4 B1165716 (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene CAS No. 110800-91-4

(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene

Cat. No.: B1165716
CAS No.: 110800-91-4
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6. It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene can be synthesized through a multi-step process involving the fluorination and chlorination of butene derivatives. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, followed by liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. This intermediate is then subjected to gas-phase hydrogenation to obtain the final product .

Industrial Production Methods

The industrial production of this compound typically involves the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and emissions .

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene involves its interaction with nucleophiles and catalysts. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Its ability to undergo selective nucleophilic substitution and hydrogenation reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

110800-91-4

Molecular Formula

C15H23NO4

Molecular Weight

0

Synonyms

1,1-Dichlorohexafluoro-2-butene

Origin of Product

United States

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